molecular formula C10H15N3O2 B587088 N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid CAS No. 1246833-75-9

N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid

Cat. No.: B587088
CAS No.: 1246833-75-9
M. Wt: 209.249
InChI Key: KCOJDKVSQPUYKY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The exact synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis would involve optimization of the reaction conditions to maximize yield and minimize impurities. This could include the use of specific catalysts, solvents, and temperature control.

Chemical Reactions Analysis

Types of Reactions

N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects, particularly in relation to dopamine receptor activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid involves its interaction with dopamine receptors, particularly D2, D3, and D4. This interaction can modulate neurotransmitter release and influence various physiological processes. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid is unique due to its specific structure, which allows for distinct interactions with dopamine receptors. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(5-cyanoimino-1-propylpyrrolidin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-2-5-13-8(6-10(14)15)3-4-9(13)12-7-11/h8H,2-6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCOJDKVSQPUYKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(CCC1=NC#N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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